molecular formula C20H15NO2 B5711277 N-9H-fluoren-2-yl-3-(2-furyl)acrylamide

N-9H-fluoren-2-yl-3-(2-furyl)acrylamide

Cat. No. B5711277
M. Wt: 301.3 g/mol
InChI Key: ZGGPVBCLRHSYMI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-2-yl-3-(2-furyl)acrylamide, also known as FFA, is a fluorescent probe that is used in various biochemical and physiological studies. It has been widely used in the field of biophysics and biochemistry to understand the mechanism of action of various proteins and enzymes.

Mechanism of Action

N-9H-fluoren-2-yl-3-(2-furyl)acrylamide works by binding to proteins and enzymes and undergoing a conformational change upon binding. This conformational change results in a change in the fluorescence intensity of this compound. The change in fluorescence intensity can be used to study the binding kinetics and thermodynamics of ligands to proteins and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been shown to be non-toxic and non-cytotoxic. This compound has been used in various in vitro and in vivo studies without any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-9H-fluoren-2-yl-3-(2-furyl)acrylamide in lab experiments include its high sensitivity, specificity, and versatility. This compound can be used to study a wide range of proteins and enzymes. The limitations of using this compound in lab experiments include its cost and the need for specialized equipment such as a fluorescence spectrophotometer.

Future Directions

There are several future directions for the use of N-9H-fluoren-2-yl-3-(2-furyl)acrylamide in scientific research. One direction is the development of this compound analogs with improved sensitivity and specificity. Another direction is the use of this compound in vivo to study the binding of ligands to proteins and enzymes in living organisms. Additionally, this compound can be used in drug discovery to study the binding of potential drug candidates to proteins and enzymes.

Synthesis Methods

The synthesis of N-9H-fluoren-2-yl-3-(2-furyl)acrylamide involves the reaction between 9H-fluoren-2-amine and 2-furoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation and results in the formation of this compound. The purity of this compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

N-9H-fluoren-2-yl-3-(2-furyl)acrylamide has been widely used in various scientific research applications such as protein folding studies, enzyme kinetics, and membrane dynamics. It has been used as a fluorescent probe to study the binding of ligands to proteins and enzymes. This compound has also been used to study the conformational changes in proteins and enzymes upon ligand binding. It has been used to study the dynamics of membranes and lipid bilayers.

properties

IUPAC Name

(E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(10-8-17-5-3-11-23-17)21-16-7-9-19-15(13-16)12-14-4-1-2-6-18(14)19/h1-11,13H,12H2,(H,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPVBCLRHSYMI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.